

(6-Chloropyrimidin-4-YL)methanol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (6-Chloropyrimidin-4-YL)methanol

Cat. No.: B1429738

[Get Quote](#)

An In-Depth Technical Guide to **(6-Chloropyrimidin-4-YL)methanol**: A Key Intermediate in Pharmaceutical Synthesis

Introduction

(6-Chloropyrimidin-4-YL)methanol is a heterocyclic organic compound featuring a pyrimidine core. This structural motif is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules. As a functionalized building block, **(6-Chloropyrimidin-4-YL)methanol** serves as a critical starting material, or intermediate, in the synthesis of more complex molecules targeted for pharmaceutical research and development. [1][2] Its value lies in the strategic placement of three key functional groups: the pyrimidine ring, a reactive chlorine atom, and a primary alcohol (hydroxymethyl group).

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, a representative synthetic approach, key applications, and the analytical methods required to ensure its quality and integrity in a research setting.

Physicochemical and Characterization Data

Accurate characterization is the foundation of reproducible science. The key properties of **(6-Chloropyrimidin-4-YL)methanol** are summarized below. It is typically supplied as a white to yellow solid with a purity of 98% or higher.[1]

Property	Value	Source(s)
CAS Number	1025351-41-0	[1][3][4][5]
Molecular Formula	C ₅ H ₅ ClN ₂ O	[1][3][4][6]
Molecular Weight	144.56 g/mol	[1][3][4]
Appearance	White to yellow solid	[1]
Boiling Point	286.5 ± 25.0 °C (Predicted)	[1]
Density	1.422 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	13.05 ± 0.10 (Predicted)	[1]
SMILES	<chem>OCC1=NC=NC(Cl)=C1</chem>	[3][4]

Synthesis and Purification

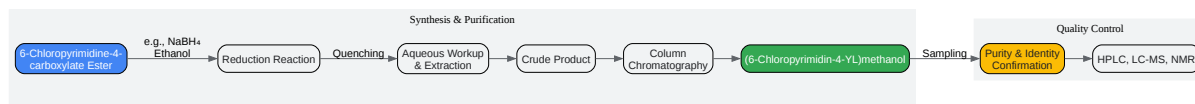
Synthetic Rationale

The synthesis of **(6-Chloropyrimidin-4-yl)methanol** typically involves the strategic modification of a pre-existing pyrimidine ring. A common and logical approach is the reduction of a more oxidized precursor, such as 6-chloro-pyrimidine-4-carboxylic acid or its corresponding ester. The carboxylic acid itself can often be prepared from a related hydroxypyrimidine, which undergoes chlorination using an agent like phosphoryl chloride (POCl₃), a standard procedure for converting hydroxyl groups on nitrogen-containing heterocycles into chlorides.[7]

The choice of a reducing agent for the ester-to-alcohol conversion is critical. A mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent (e.g., ethanol or methanol) is often preferred. This choice minimizes the risk of reducing the pyrimidine ring or cleaving the C-Cl bond, which could occur with more powerful reagents like lithium aluminum hydride (LiAlH₄).

General Synthetic Workflow

The following diagram illustrates a plausible, high-level workflow for the preparation and validation of **(6-Chloropyrimidin-4-yl)methanol**.



[Click to download full resolution via product page](#)

Caption: High-level workflow for synthesis and quality control.

General Experimental Protocol: Reduction of an Ester Precursor

This protocol describes a representative, non-optimized procedure. All work must be conducted by qualified personnel in a suitable fume hood.

- **Reaction Setup:** To a solution of methyl 6-chloropyrimidine-4-carboxylate (1.0 eq) in anhydrous ethanol at 0 °C under a nitrogen atmosphere, add sodium borohydride (2.0-3.0 eq) portion-wise. The portion-wise addition helps control the exothermic reaction and hydrogen gas evolution.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Quenching:** Carefully quench the reaction by slowly adding acetone to consume excess NaBH₄, followed by the addition of water.
- **Extraction:** Remove the ethanol under reduced pressure. Extract the aqueous residue three times with a suitable organic solvent, such as ethyl acetate. The organic layers are combined.

- **Washing:** Wash the combined organic layers with brine. This step removes residual water and water-soluble impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure **(6-Chloropyrimidin-4-YL)methanol**.

Applications in Drug Discovery

(6-Chloropyrimidin-4-YL)methanol is not typically an active pharmaceutical ingredient (API) itself. Instead, it is a versatile scaffold used in the synthesis of APIs.^{[2][4]} Its utility stems from the distinct reactivity of its functional groups:

- **Hydroxymethyl Group:** The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be used in ether or ester linkages to connect to other parts of a target molecule.
- **Chloro Group:** The chlorine atom is a key reactive site. It can be readily displaced by nucleophiles (e.g., amines, thiols) in $\text{S}_{\text{N}}\text{Ar}$ reactions or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide variety of substituents at the 6-position of the pyrimidine ring.

This dual functionality makes it a valuable intermediate for creating libraries of compounds for screening. It is a raw material for synthesizing high-value pyrimidine products, including potential antibacterial and antiviral drugs.^[1] The broader class of pyrimidine-based compounds has been instrumental in developing inhibitors for critical cancer targets, and this chlorinated intermediate provides a key route to novel analogs.^[2]

Analytical Quality Control

Ensuring the purity and identity of a starting material is paramount in drug development. A Certificate of Analysis (COA) for this compound should include data from methods such as HPLC, NMR, and MS.^[8]

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a self-validating system for determining the purity of a synthesized or purchased batch of **(6-Chloropyrimidin-4-YL)methanol**.

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: ~254 nm.

Methodology:

- Standard Preparation: Prepare a stock solution of a reference standard of **(6-Chloropyrimidin-4-YL)methanol** at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B. Prepare a series of dilutions for a calibration curve.
- Sample Preparation: Accurately weigh and dissolve the sample to be tested to the same concentration as the primary stock standard.
- System Suitability: Inject a standard solution multiple times (e.g., n=5). The retention time should have a relative standard deviation (RSD) of <1% and the peak area an RSD of <2%.
- Analysis: Inject a blank (diluent), followed by the calibration standards and the sample solution.
- Gradient Elution:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B (linear gradient)

- 15-17 min: 95% B (hold)
- 17-18 min: 95% to 5% B (return to initial)
- 18-20 min: 5% B (re-equilibration)
- Data Processing: Determine the retention time of the main peak in the sample chromatogram by comparing it to the reference standard. Calculate the purity by the area percent method, where Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Handling, Storage, and Safety

- Storage: For long-term stability, the compound should be stored at -20°C, sealed tightly to protect from moisture.[1]
- Handling: **(6-Chloropyrimidin-4-YL)methanol** is intended for research and development purposes only and must be handled by technically qualified individuals wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9] Work should be performed in a well-ventilated area or chemical fume hood.

Conclusion

(6-Chloropyrimidin-4-YL)methanol is a high-value chemical intermediate whose strategic importance in medicinal chemistry cannot be overstated. Its well-defined structure and dual reactive sites provide chemists with a reliable and versatile platform for synthesizing novel compounds for drug discovery, particularly in the fields of oncology and anti-infective research. The rigorous application of synthetic and analytical protocols, as outlined in this guide, is essential to harnessing its full potential in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1025351-41-0 | (6-Chloropyrimidin-4-Yl)Methanol from China Manufacturer - Wolfa [wolfabio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arctomsci.com [arctomsci.com]
- 4. (6-chloropyrimidin-4-yl)methanol | 1025351-41-0 | ARB35141 [biosynth.com]
- 5. (6-CHLOROPYRIMIDIN-4-YL)METHANOL | 1025351-41-0 [chemicalbook.com]
- 6. 1pchem.com [1pchem.com]
- 7. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 8. 1025351-41-0|(6-Chloropyrimidin-4-yl)methanol|BLD Pharm [bldpharm.com]
- 9. 1025351-41-0 (6-Chloropyrimidin-4-YL)methanol AKSci 3555DV [aksci.com]
- To cite this document: BenchChem. [(6-Chloropyrimidin-4-YL)methanol molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1429738#6-chloropyrimidin-4-yl-methanol-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com